N-mesityl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Overview
Description
2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the propyl and trimethylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
Compared to these similar compounds, 2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE features unique structural elements, such as the propyl and trimethylphenyl groups, which confer distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other triazolopyrimidine derivatives may not be as effective.
Properties
Molecular Formula |
C19H23N5O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H23N5O2S/c1-5-6-14-9-15(25)21-18-22-23-19(24(14)18)27-10-16(26)20-17-12(3)7-11(2)8-13(17)4/h7-9H,5-6,10H2,1-4H3,(H,20,26)(H,21,22,25) |
InChI Key |
XMIKVBKLLAFQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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